molecular formula C20H16BrN3O4S2 B3750555 N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide

N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide

Cat. No. B3750555
M. Wt: 506.4 g/mol
InChI Key: PLPRZQJJICTXGQ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of hydrazone that is based on hydrazides . It contains a 1,3-thiazolidin-4-one fragment, which is known for its biological activity . This fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes .


Synthesis Analysis

The compound was synthesized by reacting 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines to obtain the corresponding ester and amides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C17H10BrClN2O2S2 . It has a molecular weight of 453.766 .


Chemical Reactions Analysis

The compound was synthesized through a reaction involving 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride, ethanol, and amines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 453.766 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is recommended to handle it with care and follow standard safety procedures when dealing with chemicals .

properties

IUPAC Name

N'-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O4S2/c21-13-7-5-12(6-8-13)11-16-19(28)24(20(29)30-16)10-9-17(26)22-23-18(27)14-3-1-2-4-15(14)25/h1-8,11,25H,9-10H2,(H,22,26)(H,23,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPRZQJJICTXGQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
Reactant of Route 6
N'-{3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide

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